molecular formula C23H17NO6S B3567737 4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid

4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid

Cat. No.: B3567737
M. Wt: 435.5 g/mol
InChI Key: QPVZIAPXBBLVCQ-UHFFFAOYSA-N
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Description

The compound is a benzoic acid derivative with a sulfonyl group attached to the benzene ring. The sulfonyl group is further connected to an isoindole ring, which is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzene ring (from the benzoic acid), a sulfonyl group (-SO2-), and an isoindole group. The isoindole group itself is a bicyclic compound consisting of a benzene ring fused to a five-membered ring containing nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, benzoic acid derivatives are typically crystalline solids at room temperature, and they have relatively high melting points due to the strong intermolecular forces present .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if this compound were a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials .

Properties

IUPAC Name

4-[2-(3,4-dimethylphenyl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6S/c1-13-3-6-16(11-14(13)2)24-21(25)19-10-9-18(12-20(19)22(24)26)31(29,30)17-7-4-15(5-8-17)23(27)28/h3-12H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVZIAPXBBLVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid
Reactant of Route 2
4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid
Reactant of Route 3
4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid
Reactant of Route 4
4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid
Reactant of Route 5
4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid
Reactant of Route 6
4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid

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